4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C16H14N4S and a molecular weight of 294.381 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methylbenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Thioethers or disulfides.
Scientific Research Applications
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-[(2-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-[(3-chlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group on the benzylidene moiety may enhance its lipophilicity and potentially improve its interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
4-[(3-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-12-6-5-7-13(10-12)11-17-20-15(18-19-16(20)21)14-8-3-2-4-9-14/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAVFMDVTVQQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358299 |
Source
|
Record name | ST50057416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-98-1 |
Source
|
Record name | ST50057416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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